
Ir(p-F-ppy)3
Overview
Description
Ir(p-F-ppy)3 is a photocatalyst that readily facilitates the decarboxylative arylation of α-amino acids using visible light .
Synthesis Analysis
The synthesis of this compound involves cyclometalation reactions of 2-phenylpyridine and iridium trichloride . Another method involves adding fac-Ir(ppy)2(vppy) to poly(4-diphenylaminostyryl)lithium (PDASLi) .
Molecular Structure Analysis
The molecular structure of this compound is a derivative of Ir3+ bound to three monoanionic 2-pyridinylphenyl ligands . The complex is observed with the facial stereochemistry, which is chiral .
Chemical Reactions Analysis
This compound is a photocatalyst that readily facilitates the decarboxylative arylation of α-amino acids using visible light . It has been used in various reactions, including the decarboxylative arylation of α-amino acids .
Physical And Chemical Properties Analysis
This compound is a yellow-green solid . Its excited state has a reduction potential of −2.14 V, nearly 1 V more negative than the reduction potential of excited [Ru(bipy)3]2+ .
Scientific Research Applications
Optical and Electronic Properties
- The annealing of Ir(p-F-ppy)3 thin films impacts their optical properties significantly. Thermal annealing increases the crystallite size and affects various optical parameters, including dielectric constants and optical conductivity. This suggests its potential use in high-capacity communication networks (Elesh, Salem, & Mohamed, 2020).
- In organic light-emitting diodes (OLEDs), the interplay between charge transport and luminescence efficiency is influenced by the morphology of films containing this compound. The research highlights how the clustering of this compound molecules can affect hole mobility and photoluminescence properties, indicating its critical role in OLED performance (Gao et al., 2019).
Molecular Orientation and Structure
- Grazing incidence X-ray diffraction (GIXRD) and grazing incidence wide-angle X-ray scattering (GIWAXS) studies of this compound in thin films reveal that these materials form crystalline grains with a preferred orientation. This structural information is valuable for improving light extraction efficiency in OLEDs (Murawski et al., 2018).
Electrogenerated Chemiluminescence
- The use of this compound in electrogenerated chemiluminescence (ECL) shows potential for enhancing emission intensity and enabling color selection through applied electrochemical potentials. This makes it a promising candidate for advanced ECL applications (Soulsby et al., 2018).
Mechanism of Action
Target of Action
Ir(p-F-ppy)3, also known as Tris[5-fluoro-2-(2-pyridinyl)phenyl]iridium, is primarily a photocatalyst . It facilitates the decarboxylative arylation of α-amino acids using visible light . This process is crucial in the conversion of biomass to drug pharmacophore .
Mode of Action
The interaction of this compound with its targets involves the absorption of visible light, which triggers the decarboxylative arylation process . This process involves the removal of a carboxyl group and the addition of an aryl group to α-amino acids .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the decarboxylation of α-amino acids . This process leads to the formation of arylated α-amino acids, which are important building blocks in the synthesis of various bioactive compounds .
Result of Action
The result of this compound action is the formation of arylated α-amino acids . These compounds are crucial in the synthesis of various bioactive compounds, contributing to the development of new drugs .
Action Environment
The action of this compound is influenced by environmental factors such as light and temperature. It requires visible light to facilitate the decarboxylative arylation process
Future Directions
properties
IUPAC Name |
2-(4-fluorobenzene-6-id-1-yl)pyridine;iridium(3+) | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C11H7FN.Ir/c3*12-10-6-4-9(5-7-10)11-3-1-2-8-13-11;/h3*1-4,6-8H;/q3*-1;+3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEBLNIAOTYJLBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=[C-]C=C(C=C2)F.C1=CC=NC(=C1)C2=[C-]C=C(C=C2)F.C1=CC=NC(=C1)C2=[C-]C=C(C=C2)F.[Ir+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H21F3IrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
708.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



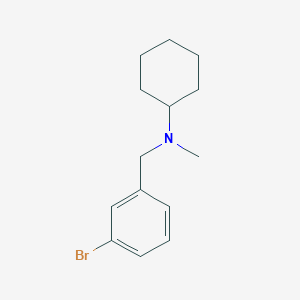
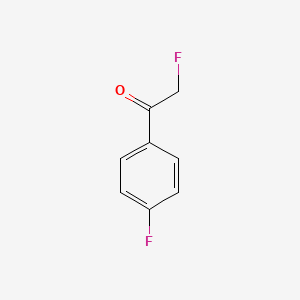
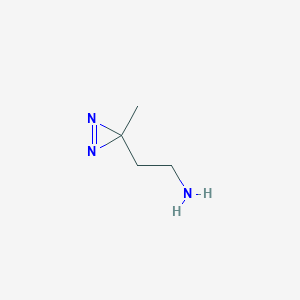
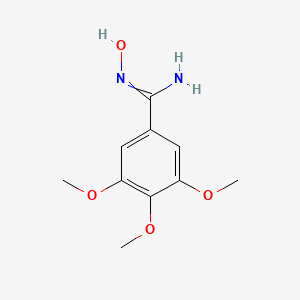
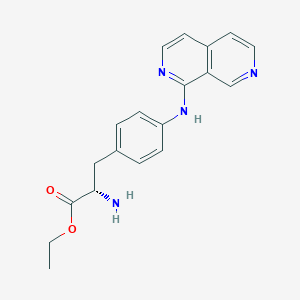




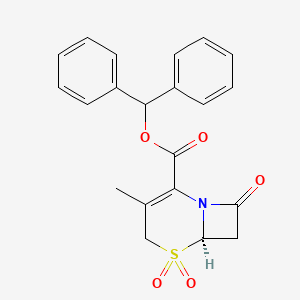
![3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B3132528.png)


